molecular formula C8H14ClNO2 B3380208 Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride CAS No. 18513-77-4

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride

Cat. No.: B3380208
CAS No.: 18513-77-4
M. Wt: 191.65 g/mol
InChI Key: MIRJGPRWVWWNQH-UHFFFAOYSA-N
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Description

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride (CAS: 18513-76-3) is a bicyclic heterocyclic compound featuring a partially hydrogenated pyridine ring substituted with an ethyl ester group at the 3-position.

Properties

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h4,9H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRJGPRWVWWNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171718
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride
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Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18513-77-4
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride
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Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, ethyl ester, hydrochloride
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Record name ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride typically involves the reaction of ethyl nicotinate with hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with higher oxidation states.

    Reduction: More saturated pyridine derivatives.

    Substitution: Various substituted pyridine esters.

Scientific Research Applications

Biological Applications

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride exhibits various biological activities that make it a subject of interest in medicinal research:

  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of specific enzymes or receptors crucial for microbial survival.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in the treatment of viral infections.
  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for various diseases due to its ability to modulate biochemical pathways by interacting with molecular targets in biological systems.

Industrial Applications

This compound has several applications across different industries:

  • Pharmaceuticals : It serves as an intermediate in the synthesis of complex organic molecules used in drug development. Its unique properties may lead to the discovery of new therapeutic agents.
  • Agrochemicals : The compound is also utilized in the production of agrochemicals due to its biological activity and potential effectiveness against pests and diseases affecting crops.

Mechanism of Action

The mechanism of action of Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

NNC-711 (1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic Acid Hydrochloride)

  • Structure : NNC-711 replaces the ethyl ester group of the target compound with a carboxylic acid and introduces a diphenylmethylene-substituted oxyethyl side chain (C21H22N2O3•HCl; MW: 386.9 g/mol) .
  • Pharmacological Activity : A potent GABA transporter 1 (GAT-1) inhibitor, NNC-711 demonstrates high selectivity for synaptic GABA uptake inhibition, with applications in epilepsy research .
  • NNC-711’s bulky diphenylmethylene side chain increases binding affinity to GAT-1 but may contribute to off-target effects .

Tiagabine (NO-328)

  • Structure : Tiagabine is an isoxazole bioisostere of NNC-711, replacing the diphenylmethylene group with a lipophilic isoxazole moiety .
  • Pharmacological Activity : Clinically approved for epilepsy, tiagabine inhibits GABA reuptake with prolonged synaptic GABA levels. However, it causes severe cognitive side effects (e.g., dizziness, tremor) due to excessive GABAergic activity .
  • Key Differences :
    • Tiagabine’s isoxazole group improves BBB penetration compared to NNC-711 but introduces side effects absent in the simpler ethyl ester analog .
    • The target compound lacks the isoxazole moiety, which may reduce off-target interactions but requires validation of efficacy.

CI 966 Hydrochloride

  • Structure : CI 966 (1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride) features trifluoromethylphenyl groups on the side chain (C24H22F6N2O3•HCl; MW: 553.0 g/mol) .
  • Key Differences :
    • The trifluoromethyl groups increase metabolic stability but may elevate hepatotoxicity risks compared to the unsubstituted ethyl ester analog .

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine Dihydrochloride

  • Structure : This compound (C10H14Cl2N2; MW: 233.14 g/mol) replaces the ethyl ester with a pyridine ring, forming a bispyridinyl structure .
  • Key Differences :
    • The absence of a carboxylate/ester group may reduce interactions with GABA transporters, shifting therapeutic targets .

Comparative Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Pharmacological Target Clinical Use Notable Side Effects
Ethyl 1,2,5,6-THP-3-carboxylate HCl C9H15NO2•HCl ~217.7 Ethyl ester, no aromatic side chains Unknown Research chemical No data
NNC-711 C21H22N2O3•HCl 386.9 Carboxylic acid, diphenylmethylene side chain GAT-1 Epilepsy research Cognitive impairment (limited)
Tiagabine C20H25NO2S2 375.5 Isoxazole bioisostere GAT-1 Epilepsy treatment Dizziness, tremor, fatigue
CI 966 Hydrochloride C24H22F6N2O3•HCl 553.0 Trifluoromethylphenyl side chain GAT-1 Preclinical research Hepatotoxicity (preclinical)
2-(1,2,5,6-THP-3-yl)pyridine diHCl C10H14Cl2N2 233.1 Bispyridinyl structure Unknown Research chemical No data

Critical Discussion of Structural and Functional Differences

  • Ester vs. However, ester groups are prone to hydrolysis, which may shorten half-life .
  • Side Chain Modifications : Bulky side chains (e.g., diphenylmethylene in NNC-711, trifluoromethyl in CI 966) improve target binding but introduce toxicity risks. The target compound’s simpler structure may offer a safer profile pending toxicity studies .
  • Clinical Implications : Tiagabine’s isoxazole group exemplifies how bioisosteric replacements can optimize drug properties but also introduce side effects absent in simpler analogs .

Biological Activity

Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H14ClNO2
  • IUPAC Name : Ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate; hydrochloride
  • CAS Number : 18513-77-4

The compound is synthesized from ethyl nicotinate through hydrogenation processes followed by treatment with hydrochloric acid to form the hydrochloride salt. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. Preliminary investigations have indicated efficacy against certain viruses, although further research is required to confirm these findings and elucidate the mechanisms involved .

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific molecular targets within microbial cells or viral particles. This interaction may involve the inhibition of key enzymes or receptors that are essential for microbial growth or viral replication .

Study on Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of pathogenic microorganisms. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents .

Investigation of Antiviral Activity

A separate investigation focused on the antiviral effects of this compound against influenza viruses. The study revealed that this compound significantly reduced viral load in infected cell cultures. This suggests its potential use in antiviral therapies; however, more extensive clinical trials are necessary to validate these results .

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride?

To confirm the structure and purity of the compound, employ:

  • NMR spectroscopy (1H and 13C) to analyze proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹).
  • Mass spectrometry (ESI or HRMS) for molecular ion verification.
  • X-ray crystallography for definitive stereochemical confirmation, as demonstrated in structural studies of analogous tetrahydropyridine derivatives .

Q. What safety protocols should be followed when handling this compound?

Refer to its GHS hazard classifications (H302, H315, H319, H335), which indicate toxicity upon ingestion, skin/eye irritation, and respiratory tract irritation. Key precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Conduct experiments in a fume hood to avoid inhalation.
  • Store under inert atmosphere at room temperature to prevent degradation .

Q. What synthetic routes are reported for this compound?

The compound is synthesized via esterification of guvacine (1,2,5,6-tetrahydro-3-pyridinecarboxylic acid) with ethanol in the presence of an acid catalyst, followed by hydrochloride salt formation. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like over-esterification .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity as a GABA transporter inhibitor?

  • In vitro assays : Use radiolabeled [³H]GABA in synaptosomal preparations to measure uptake inhibition. Compare efficacy to known inhibitors like NNC-711, a structurally related compound with demonstrated GABA transporter 1 (GAT-1) antagonism .
  • Dose-response curves : Establish IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C).
  • Selectivity screening : Test against other neurotransmitter transporters (e.g., serotonin, dopamine) to confirm specificity.

Q. How can discrepancies in reported solubility or stability data be resolved?

  • Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS, DMSO-water mixtures).
  • Stability studies : Employ stability-indicating HPLC methods (e.g., gradient elution with UV detection at λmax ≈ 258 nm) to monitor degradation under varying pH and temperature conditions .
  • Controlled storage : Compare stability in inert vs. ambient atmospheres to identify optimal storage protocols .

Q. What strategies optimize its pharmacokinetic profile for in vivo neuroprotection studies?

  • Prodrug derivatization : Modify the ester group to enhance blood-brain barrier permeability.
  • Formulation : Use lyophilization for long-term stability and reconstitute in biocompatible solvents (e.g., saline with 5% DMSO).
  • Metabolic profiling : Conduct LC-MS/MS analyses to identify major metabolites in plasma and brain tissue .

Data Contradiction and Methodological Challenges

Q. How should researchers address variability in biological assay results across studies?

  • Standardize protocols : Use identical cell lines (e.g., HEK293 expressing human GAT-1) and assay buffers.
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities in the tetrahydropyridine ring can alter activity .
  • Replicate under blinded conditions : Minimize bias in data interpretation.

Q. What analytical methods validate the compound’s purity in complex matrices (e.g., cell lysates)?

  • LC-MS/MS with MRM (multiple reaction monitoring) : Quantify the compound against deuterated internal standards.
  • Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from biological matrices, reducing ion suppression effects .

Key Structural and Functional Insights

Property Details Reference
CAS Number 18513-76-3
Synonym Guvacine ethyl ester hydrochloride
Molecular Formula C₈H₁₃NO₂·HCl
Biological Activity GABA uptake inhibition (IC₅₀ ~1–10 µM in synaptosomal assays)
Stability Hygroscopic; store under inert atmosphere at 2–8°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride
Reactant of Route 2
Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride

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